2-Acetamido-3-(methylamino)propanoic acid

Description

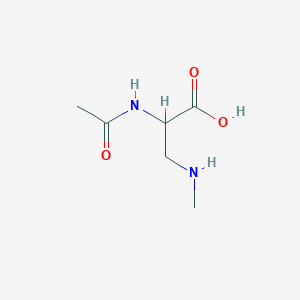

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-4(9)8-5(3-7-2)6(10)11/h5,7H,3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIDTRITGXTLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CNC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Acetamido 3 Methylamino Propanoic Acid

Chemical Synthesis Pathways

Mannich Reaction Approaches

The Mannich reaction, a three-component condensation, provides a powerful tool for the aminoalkylation of acidic protons. wikipedia.orglibretexts.orgchemistrysteps.com In the context of synthesizing 2-Acetamido-3-(methylamino)propanoic acid, a relevant approach involves the reaction of an acetamido-functionalized carbon acid, formaldehyde (B43269), and a methylamine (B109427) source.

A notable example is the synthesis of the related compound, β-N-methylamino-L-alanine, which utilizes a Mannich reaction as a key step. google.com In this process, diethyl acetamidomalonate serves as the active hydrogen compound, which reacts with N-methylbenzylamine and an aqueous solution of formaldehyde. google.com This reaction proceeds at room temperature, and after an appropriate reaction time, the intermediate is formed, which can then be further processed. google.com A similar strategy could be envisioned for the target molecule, potentially using a different starting malonate derivative or modified reaction conditions to achieve the desired 2-acetamido substitution pattern. The general mechanism involves the formation of an iminium ion from formaldehyde and the amine, which then electrophilically attacks the enol form of the active hydrogen compound. wikipedia.orgchemistrysteps.com

Table 1: Representative Reactants in a Mannich Reaction for β-Amino Acid Synthesis

| Component | Example Compound | Role |

| Active Hydrogen Compound | Diethyl acetamidomalonate | Nucleophile (Enol/Enolate Source) |

| Aldehyde | Formaldehyde | Electrophile Precursor |

| Amine | N-methylbenzylamine | Nucleophile/Iminium Ion Precursor |

Reductive Amination Strategies

Reductive amination is a versatile method for the formation of amines from carbonyl compounds and ammonia (B1221849) or a primary or secondary amine. masterorganicchemistry.comorganic-chemistry.org This reaction proceeds via the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

For the synthesis of this compound, a plausible reductive amination strategy would involve the reaction of an N-acetylated β-keto acid or aldehyde ester with methylamine, followed by reduction. For instance, the reductive amination of a suitable keto-ester precursor with methylamine in the presence of a reducing agent like palladium on carbon (Pd/C) and hydrogen gas (H₂) or a hydride reagent could yield the desired product. youtube.com The choice of reducing agent is critical to avoid the reduction of other functional groups present in the molecule. masterorganicchemistry.com

Alkylation and Condensation Reactions

Direct alkylation and condensation reactions offer a straightforward route to this compound. A documented synthesis involves the reaction of 2-acetamidoacrylic acid with a 40% aqueous solution of methylamine. ed.ac.uk The reaction is carried out at 40°C for an extended period of 80 hours. ed.ac.uk Following the reaction, the excess methylamine and water are removed under reduced pressure. The resulting residue is then purified by recrystallization from a mixture of ether and methanol (B129727) to yield this compound as a white solid. ed.ac.uk

Table 2: Synthesis of this compound via Condensation

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-Acetamidoacrylic acid | 40% Methylamine in water | 40°C, 80 hours | This compound |

Multi-Step Synthesis Sequences

Complex organic molecules often require multi-step synthesis sequences to construct the target architecture with the desired stereochemistry and functional group array. A multi-step pathway for the synthesis of the analogous β-N-methylamino-L-alanine has been reported, which can be adapted for the synthesis of this compound. google.com

This sequence initiates with a Mannich reaction between diethyl acetamidomalonate, N-methylbenzylamine, and formaldehyde to generate a protected diamino intermediate. google.com This intermediate then undergoes alkaline hydrolysis and decarboxylation to yield the corresponding amino acid. google.com Subsequent steps involve the debenzylation of the protected amine, typically through catalytic hydrogenation, followed by the introduction of a protecting group such as the tert-butyloxycarbonyl (Boc) group. google.com The final stages of such a synthesis would involve the selective acetylation of the α-amino group and deprotection to afford the final product.

Chemoenzymatic Synthesis Techniques

Enantioselective Hydrolysis via Acylase Enzymes (e.g., Acylase I)

Chemoenzymatic methods leverage the high selectivity of enzymes to perform specific chemical transformations, often with excellent enantioselectivity. Acylase enzymes, particularly Acylase I, are widely used for the kinetic resolution of racemic mixtures of N-acetyl-α-amino acids. nih.govacs.orgnih.gov This enzymatic process involves the enantioselective hydrolysis of the N-acetyl group from the L-enantiomer, leaving the D-enantiomer unreacted. nih.gov

While direct literature on the acylase-catalyzed resolution of this compound is scarce, the principle is applicable. A racemic mixture of N-acetyl-DL-3-(methylamino)propanoic acid could be subjected to the action of Acylase I. The enzyme would selectively hydrolyze the acetamido group of the L-enantiomer to produce L-3-(methylamino)propanoic acid and acetic acid, while the N-acetyl-D-3-(methylamino)propanoic acid remains unchanged. The resulting mixture of the free L-amino acid and the N-acetylated D-amino acid can then be separated based on their different physical and chemical properties. The efficiency of such a resolution would depend on the substrate specificity of the chosen acylase. nih.govepa.gov Coupling this enzymatic step with a racemase that can interconvert the N-acetylated enantiomers can lead to a dynamic kinetic resolution, potentially converting the entire racemic starting material to the desired L-amino acid. ed.ac.ukresearchgate.net

Asymmetric Catalysis in Stereoselective Synthesis

Asymmetric catalysis is a cornerstone in the synthesis of enantiomerically pure amino acids, including the backbone of this compound. This approach introduces a chiral catalyst in substoichiometric amounts to steer a reaction towards the preferential formation of one enantiomer over the other. Key strategies include transition metal catalysis and organocatalysis. rsc.org

Common methods for the asymmetric synthesis of β-amino acids involve catalytic asymmetric hydrogenation, conjugate additions, and the Mannich reaction. rsc.orgrsc.org The Mannich reaction, in particular, is a powerful tool for forming β-amino carbonyl compounds, which are direct precursors to β-amino acids. rsc.org In the context of synthesizing the BMAA backbone, this could involve a three-component reaction between a ketone enolate, formaldehyde, and methylamine, orchestrated by a chiral catalyst. Chiral Lewis acid complexes, utilizing metals such as copper, scandium, or zirconium, have proven effective in catalyzing asymmetric Mannich reactions with high stereoselectivity. rsc.org

A more recent development in the field is the use of confined imidodiphosphorimidate (IDPi) organocatalysts. nih.govacs.org These powerful chiral Brønsted acids can catalyze the reaction of bis-silyl ketene (B1206846) acetals with imine equivalents. nih.govacs.org This method, proceeding through silylium-based asymmetric counteranion-directed catalysis (Si-ACDC), can produce a variety of β²-amino acids in high yields and excellent enantioselectivities. nih.govacs.org The practicality of this approach is highlighted by its scalability and the simple workup procedure that allows for catalyst recovery. nih.govacs.org

| Catalytic Method | Catalyst Type | Key Reaction | Potential Application for BMAA Core |

|---|---|---|---|

| Metal Catalysis | Chiral Lewis Acids (e.g., Cu, Sc, Zr complexes) | Asymmetric Mannich Reaction | Stereoselective C-C and C-N bond formation |

| Organocatalysis | Confined Imidodiphosphorimidate (IDPi) | Mukaiyama-Mannich Type Reaction | Aminomethylation of ketene acetals |

| Metal Catalysis | Transition Metal Complexes (e.g., Rh, Ru) | Asymmetric Hydrogenation | Reduction of a β-enamino acid precursor |

| Organocatalysis | Chiral (Thio)ureas, Cinchona Alkaloids | Conjugate Addition | Aza-Michael addition of methylamine to an acrylate (B77674) derivative |

Integration of Enzymatic Resolution with Chemical Steps

Combining chemical synthesis with enzymatic resolution offers a powerful hybrid strategy for producing enantiopure compounds. This method typically involves a non-stereoselective chemical synthesis to produce a racemic mixture, followed by an enzymatic step that selectively acts on only one of the enantiomers.

For the synthesis of the BMAA backbone, a racemic version of 2-Amino-3-(methylamino)propanoic acid can be synthesized chemically. The resulting D/L mixture can then be subjected to enzymatic kinetic resolution. A study has shown that L-amino acid oxidase (L-AAO) reacts with BMAA. nih.gov This enzyme specifically catalyzes the oxidative deamination of L-amino acids to form the corresponding α-keto acid, in this case, β-N-methylaminopyruvate. nih.gov The D-enantiomer remains unreacted.

The process involves incubating the racemic BMAA with L-amino acid oxidase, often in the presence of catalase to break down the hydrogen peroxide byproduct. nih.gov After the reaction, the desired D-BMAA can be separated from the resulting α-keto acid and any remaining L-BMAA. This chemoenzymatic route is a practical way to access the D-enantiomer, which can be more difficult to obtain through direct asymmetric synthesis.

Stereochemical Control and Chiral Purity Enhancement

Achieving high levels of chiral purity is paramount in the synthesis of bioactive molecules. Several strategies are employed to control stereochemistry during the reaction and to enhance the enantiomeric purity of the final product.

Strategies for Enantiomeric Excess Achievement

Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance. The primary goal of stereoselective synthesis is to maximize this value.

Asymmetric Catalysis : As discussed previously, using a chiral catalyst is a foremost strategy to generate a product with high enantiomeric excess directly from prochiral starting materials. ub.edu For instance, the IDPi-catalyzed aminomethylation of bis-silyl ketene acetals has been shown to produce β²-amino acids with enantiomeric ratios (e.r.) as high as 95.5:4.5, which corresponds to an enantiomeric excess of 91%. nih.govacs.org

Chiral Auxiliaries : This strategy involves temporarily attaching a chiral molecule (the auxiliary) to a non-chiral substrate. ub.edu The auxiliary directs the stereochemical course of a subsequent reaction, leading to the formation of one diastereomer in preference to the other. After the key bond-forming step, the auxiliary is removed, yielding the enantiomerically enriched product. This method requires stoichiometric amounts of the chiral auxiliary but can provide very high diastereoselectivity. ub.edu

Dynamic Kinetic Resolution (DKR) : This advanced strategy combines a kinetic resolution (which separates enantiomers based on different reaction rates) with the simultaneous racemization of the slower-reacting enantiomer. ub.edu In an ideal DKR process, the less reactive enantiomer is continuously converted back into the racemic mixture, allowing it to be funneled through the desired reaction pathway. This enables a theoretical yield of up to 100% for a single, pure enantiomer from a racemic starting material, overcoming the 50% yield limit of standard kinetic resolution. ub.edu

Optical Resolution Methods

Optical resolution refers to the separation of a racemic mixture into its individual enantiomers. When a stereoselective synthesis is not perfectly efficient, or when a racemic route is more practical, resolution methods are essential for purification. wikipedia.org

Crystallization of Diastereomeric Salts : This is a classical and widely used technique for resolving racemic compounds that have acidic or basic functional groups, such as amino acids. wikipedia.org The racemic mixture of BMAA can be reacted with a single enantiomer of a chiral acid or base, known as a resolving agent (e.g., tartaric acid or camphorsulfonic acid). wikipedia.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed, liberating the desired pure enantiomer of BMAA. wikipedia.org

Chiral Chromatography : This is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved on a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. Alternatively, the enantiomers can be derivatized with a chiral agent to form diastereomers that can be separated on a standard, non-chiral column. researchgate.netrsc.org For BMAA, methods have been developed that use derivatizing agents such as (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) or N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester ((S)-NIFE) to allow for the clear separation and quantification of the L- and D-enantiomers. researchgate.netrsc.orgnih.govnih.gov

| Method | Technique | Principle | Reference |

|---|---|---|---|

| Diastereomeric Salt Formation | Crystallization | Reaction with a chiral resolving agent to form separable diastereomeric salts. | wikipedia.org |

| Chiral Derivatization | UPLC-MS/MS | Reaction with (+)-FLEC to form diastereomers separable by chromatography. | rsc.org |

| Chiral Derivatization | UPLC-MS/MS | Reaction with (S)-NIFE to form diastereomers separable by chromatography. | researchgate.netnih.govnih.gov |

| Enzymatic Resolution | Kinetic Resolution | Selective oxidation of the L-enantiomer using L-amino acid oxidase. | nih.gov |

Biosynthetic and Metabolic Pathways Involving 2 Acetamido 3 Methylamino Propanoic Acid

Role as an Intermediate in Biological Transformations

N-acetylated amino acids are widely distributed in nature, serving various biological functions. nih.govresearchgate.net The process of N-acetylation, where an acetyl group is transferred from acetyl-CoA to the amino group of a protein or a small molecule, is one of the most common protein modifications in eukaryotes and plays a crucial role in regulating protein stability, localization, and interaction. nih.gov In plants, for instance, N-terminal acetylation is involved in diverse processes, including hormone signaling with abscisic acid and plant immunity. nih.gov

While direct evidence detailing the specific role of 2-Acetamido-3-(methylamino)propanoic acid as a metabolic intermediate is not extensively documented, the presence of its structural analogs, such as 2-amino-3-(N-acetamino)propionic acid, has been demonstrated in plants. The biosynthesis of N-acetylated amino acids generally involves N-acyltransferases that catalyze the acetyl-CoA-dependent formation of the N-acetyl derivative. nih.gov In plant systems, there is no evidence for the involvement of N-acetyl derivatives in the primary synthesis of amino acids like ornithine from glutamic acid, which contrasts with some bacterial pathways. annualreviews.org However, the existence of N-acetylated amino acid pools suggests they may serve as storage forms, precursors for other biomolecules, or as part of detoxification pathways. The deacetylated core of the title compound, 2-amino-3-(methylamino)propanoic acid (also known as β-methylamino-L-alanine or BMAA), is a known neurotoxic non-proteinogenic amino acid, suggesting that acetylation could be a potential detoxification or metabolic modification step in organisms where it is produced.

Enzymatic Conversions and Interconversions

The metabolic fate of this compound is dictated by enzymes capable of recognizing and transforming its key functional groups: the acetamide (B32628) linkage and the carbon-nitrogen bond of the methylamino side chain.

Characterization of Enzymes Mediating Acetamide Group Hydrolysis

The hydrolysis of the acetamide group from N-acetylated amino acids is a critical step in their metabolism, typically catalyzed by a class of enzymes known as N-acyl-L-amino-acid amidohydrolases (also called aminoacylases). These enzymes exhibit broad substrate specificity and are found across different biological kingdoms. ebi.ac.uk For example, enzymes from the amidohydrolase superfamily have been identified that catalyze the hydrolysis of N-acetyl derivatives of L-proline, L-alanine, L-methionine, and L-valine. nih.gov

Specific enzymes characterized for this activity include:

Aminoacylase-1 (ACY1): A well-studied mammalian enzyme that deacylates a variety of N-acetylated amino acids. ebi.ac.uk

Fatty Acid Amide Hydrolase (FAAH): While primarily known for its role in the endocannabinoid system, FAAH has been identified as an intracellular N-acyl amino acid hydrolase, capable of acting on a subset of these compounds. mdpi.comelifesciences.org

Bacterial Amidohydrolases: Numerous bacterial enzymes have been characterized that hydrolyze N-acyl amino acids. For instance, enzymes from Stenotrophomonas sp. and Caulobacter crecentus show activity against N-acyl derivatives, and enzymes from environmental DNA samples from the Sargasso Sea have been found to hydrolyze N-acetyl-L-proline and other N-acetylated amino acids. nih.govnih.gov

Although direct studies on the enzymatic hydrolysis of this compound are scarce, the known broad specificity of N-acyl-L-amino-acid amidohydrolases makes them the primary candidates for catalyzing the removal of its acetamide group to yield acetate (B1210297) and 2-amino-3-(methylamino)propanoic acid.

Investigation of C-N Bond Cleavage Mechanisms by Lyase Enzymes (e.g., L-Methionine γ-Lyase)

Following the potential hydrolysis of the acetamide group, the resulting 2-amino-3-(methylamino)propanoic acid can be a substrate for pyridoxal-5'-phosphate (PLP)-dependent lyase enzymes. L-Methionine γ-lyase (MGL) (EC 4.4.1.11) is a key enzyme in this context, known for its remarkable catalytic versatility. wikipedia.org Primarily, MGL catalyzes the α,γ-elimination of L-methionine to produce methanethiol, α-ketobutyrate, and ammonia (B1221849). annualreviews.orgnih.gov

Crucially, the catalytic activity of MGL is not restricted to C-S bond cleavage. Research has demonstrated that MGL can also cleave C-N bonds. Specifically, L-methionine γ-lyase has been shown to catalyze the α,β-elimination of L-2-amino-3-(N-methylamino)propionic acid, yielding pyruvate, ammonia, and methylamine (B109427). This reaction confirms the enzyme's ability to act on a nitrogen-containing side chain at the β-position of an amino acid. The mechanism is a PLP-dependent elimination reaction, where the PLP cofactor facilitates the abstraction of the α-proton and subsequent elimination of the leaving group (in this case, methylamine) from the β-carbon.

Substrate Specificity and Reaction Kinetics of Relevant Biocatalysts

The efficiency of the enzymatic conversions of this compound and its deacetylated product depends on the substrate specificity and kinetic parameters of the involved enzymes.

N-acyl-L-amino-acid amidohydrolases exhibit a wide range of specificities. For example, two enzymes from the Sargasso Sea, Sgx9260c and Sgx9260b, were found to hydrolyze N-acyl derivatives of L-proline. The most effectively hydrolyzed substrate for Sgx9260c was N-acetyl-L-Proline, with a kcat/Km value of 3 x 10^5 M⁻¹s⁻¹. nih.gov For Sgx9260b, the best substrate was N-propionyl-L-Proline, with a kcat/Km of 1 x 10^5 M⁻¹s⁻¹. nih.gov These enzymes demonstrate a clear preference for the acyl group and the amino acid structure.

L-Methionine γ-lyase (MGL) also displays broad substrate specificity, acting on various sulfur, selenium, and oxygen-containing amino acids. nih.govscispace.com The kinetic parameters of MGL from Brevibacterium linens have been determined for several substrates, illustrating its catalytic efficiency.

Interactive Table: Kinetic Parameters of MGL from Brevibacterium linens

| Substrate | Km (mM) | Vmax (µmol min⁻¹ mg⁻¹) | Relative Activity (%) |

| L-Methionine | 6.12 | 7.0 | 100 |

| DL-Ethionine | - | - | 126 |

| DL-Homocysteine | - | - | 110 |

| L-Methionine sulfoxide | - | - | 42 |

| L-Methionine sulfone | - | - | 33 |

| O-Acetyl-L-serine | - | - | 10 |

| Data sourced from a study on purified MGL from Brevibacterium linens. nih.govresearchgate.net The relative activity is compared to L-Methionine as the standard substrate. |

Research on the reactivity of MGL with L-2-amino-3-(N-methylamino)propionic acid has shown it to be lower than what would be predicted based solely on the pKa of the leaving group (methylammonium ion). This suggests that factors within the enzyme's active site, such as the protonation state of the substrate's side-chain nitrogen, significantly influence catalytic efficiency.

Relation to Broader Amino Acid Metabolism Research

The metabolism of this compound is relevant to several broader fields of amino acid research. The study of N-acetylated amino acids is an expanding area, with these molecules being recognized not just as simple metabolic byproducts but as active signaling molecules and metabolic regulators. nih.govresearchgate.netmdpi.com

Furthermore, the potential for this compound to be hydrolyzed to 2-amino-3-(methylamino)propanoic acid (BMAA) links its metabolism directly to neurobiology and toxicology. BMAA is a neurotoxic amino acid that has been associated with neurodegenerative diseases. Understanding the pathways that can produce or detoxify BMAA, including acetylation and subsequent enzymatic cleavage, is of significant interest. The pharmacokinetics of BMAA have been studied, showing it has a low permeability across the blood-brain barrier. Acetylation could potentially alter its transport and distribution properties.

In the context of plant science, the study of N-acetylation and the enzymes involved, such as N-acetyltransferases and amidohydrolases, is crucial for understanding metabolic regulation, stress responses, and protein turnover. nih.govannualreviews.org The catabolism of unusual amino acids by versatile enzymes like MGL is also a significant area of research, with implications for microbial ecology, food science (e.g., flavor development in cheese by Brevibacterium linens), and biotechnology. annualreviews.orgnih.govresearchgate.net

Advanced Analytical Characterization Techniques for Research Applications

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Acetamido-3-(methylamino)propanoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides atomic-level information about a molecule's structure. For this compound, both ¹H NMR and ¹³C NMR are utilized to confirm the connectivity of atoms.

¹H NMR (Proton NMR): In ¹H NMR analysis, the chemical environment of each hydrogen atom is recorded as a chemical shift (δ) in parts per million (ppm). The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. For instance, the protons of the acetyl group (CH₃), the methylamino group (CH₃), the methylene (B1212753) group (CH₂), and the alpha-proton (α-H) would each resonate at characteristic chemical shifts. The integration of these signals would correspond to the number of protons in each environment, and spin-spin coupling patterns would reveal adjacent proton relationships, further confirming the structure.

¹³C NMR (Carbon-13 NMR): Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. A predicted ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the acetamido group, the alpha-carbon, the methylene carbon, the acetyl methyl carbon, and the methylamino carbon. The chemical shifts of these carbons provide definitive evidence for the carbon skeleton of the molecule. nmrdb.orgdocbrown.infodocbrown.info

Predicted NMR Data for this compound Note: These are predicted values and may differ from experimental results.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | ~10-12 | ~175-180 |

| Alpha-Carbon CH | ~4.0-4.5 | ~50-55 |

| Methylene (CH₂) | ~3.0-3.5 | ~45-50 |

| Methylamino (N-CH₃) | ~2.4-2.6 | ~30-35 |

| Acetamido (NH-CO-CH₃) | ~1.9-2.1 | ~22-25 |

| Acetamido Carbonyl (C=O) | - | ~170-175 |

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Purity Assessment

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of this compound and assessing its purity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula. For this compound (C₆H₁₂N₂O₃), the expected exact mass would be precisely measured, confirming its atomic composition.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for purity assessment, as it can separate the target compound from any impurities before mass analysis. The resulting mass spectrum of the pure compound would show a prominent peak corresponding to its molecular ion [M+H]⁺. Fragmentation patterns observed in the mass spectrum can also provide structural information.

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, and for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like amino acids. For this compound, a reversed-phase HPLC method would likely be employed. Because the compound lacks a strong chromophore for UV detection, pre-column derivatization with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol like 3-mercaptopropionic acid (3-MPA), is a common and effective strategy. nih.govgoums.ac.ir This derivatization imparts fluorescence to the amino acid, allowing for highly sensitive detection. nih.govgoums.ac.ir

A typical HPLC method would utilize a C18 column and a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile). goums.ac.ir By comparing the retention time of the sample to a known standard, the compound can be identified. The peak area from the chromatogram is proportional to the concentration, allowing for accurate quantification and purity assessment.

Illustrative HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Aqueous buffer (e.g., Sodium Acetate) |

| Mobile Phase B | Methanol or Acetonitrile |

| Detection | Fluorescence (following pre-column derivatization with OPA/3-MPA) |

| Flow Rate | 1.0 mL/min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Amino acids like this compound are non-volatile and require chemical derivatization to increase their volatility for GC analysis. A common approach involves esterification of the carboxyl group followed by acylation of the amino groups. For N-acetylated amino acids, a methylation step to form the N-acetyl methyl ester (NACME) derivative is a well-established method. nih.govacs.orgnih.govresearchgate.net

Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. The fragmentation pattern in the mass spectrum serves as a molecular fingerprint, allowing for confident identification.

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is a sophisticated technique used to trace the metabolic fate of a molecule or to elucidate reaction mechanisms. In this approach, one or more atoms in the this compound molecule are replaced with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, or ²H). oup.com

Synthesis and Investigation of Structural Analogues and Derivatives of 2 Acetamido 3 Methylamino Propanoic Acid

Design Principles for Modified Propanoic Acid Scaffolds

The design of modified propanoic acid scaffolds is a strategic process aimed at creating novel molecules with tailored properties. A molecular scaffold is the core structure of a compound, which can be systematically altered to develop a library of analogues. longdom.org The primary goals of these modifications include enhancing biological activity, improving stability, increasing solubility, and fine-tuning pharmacokinetic properties. longdom.orgabyntek.com

Key design principles revolve around several core concepts:

Biocompatibility and Biodegradability : The chosen materials for the scaffold should ideally be non-toxic and non-immunogenic. numberanalytics.com For many applications, particularly in tissue engineering, the scaffold should degrade at a rate that corresponds to tissue regeneration. numberanalytics.com Amino acids are often used as a core because their biocompatibility is generally assured. mdpi.com

Structural Integrity and Architecture : A well-designed scaffold provides a stable three-dimensional framework. numberanalytics.com The architecture, including pore size and distribution, can significantly influence cell behavior and interaction with biological systems. numberanalytics.com Modifications can be designed to stabilize a specific bioactive conformation, for instance, to enhance binding affinity to a target enzyme or receptor. rsc.org

Functionalization : Scaffolds are designed with specific functional groups to allow for further chemical derivatization. This enables the attachment of various molecules to probe structure-activity relationships or to introduce new functionalities. researchgate.net Strategic alteration of these functional groups can lead to advancements in materials science and drug discovery. longdom.org

Mimicry of Natural Molecules : A common principle is the design of peptidomimetics, which are structures that mimic natural peptides. abyntek.com These modifications can involve altering the peptide backbone to increase resistance to enzymatic degradation while retaining the biological activity of the parent peptide. rsc.orgpeptide.com

These principles guide the rational design of new chemical entities based on the propanoic acid framework, allowing chemists to systematically explore the chemical space around the parent molecule.

Synthesis of N-Methylamino and Acetamido Analogues

The synthesis of analogues of 2-Acetamido-3-(methylamino)propanoic acid involves established and innovative chemical methodologies. The specific introduction of N-methylamino and acetamido groups is crucial for developing derivatives with modified properties.

A direct synthesis for this compound has been reported. The process involves the reaction of 2-acetamidoacrylic acid with a 40% aqueous solution of methylamine (B109427). The mixture is stirred at 40°C for an extended period (80 hours). Following the reaction, excess methylamine and water are removed under reduced pressure. The resulting residue is then recrystallized to yield the final product as a white solid. prepchem.com

More general methods for the N-methylation of amino acids are widely documented. One common approach involves the use of sodium hydride and methyl iodide in a solvent like tetrahydrofuran (B95107) (THF). cdnsciencepub.comresearchgate.net This method is effective for preparing N-tert-butyloxycarbonyl (Boc) protected N-methylamino acids. cdnsciencepub.comresearchgate.net For amino acids with sensitive side chains, such as serine, reaction conditions must be carefully controlled to prevent side reactions like β-elimination. cdnsciencepub.comresearchgate.net

The synthesis of various acetamido derivatives and related amides often involves the coupling of an amine with an activated carboxylic acid or acyl chloride. google.com For instance, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been achieved by reacting 4-aminophenol (B1666318) with acrylic acid or its esters. nih.govmdpi.com These initial products can then undergo further chemical modifications to generate a diverse range of analogues. nih.govmdpi.com

| Method | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| Direct Synthesis | 2-acetamidoacrylic acid, Methylamine | 40% aqueous methylamine, 40°C, 80 hours | This compound | prepchem.com |

| N-Methylation | N-protected amino acids | Sodium hydride, Methyl iodide, THF | N-methylamino acid derivatives | cdnsciencepub.comresearchgate.net |

| Amide Formation | Amines, Carboxylic acids/Acyl chlorides | Coupling reagents (e.g., CDI), Base | Acetamido compounds | google.com |

| Michael Addition | 4-aminophenol, Acrylic acid/Methyl acrylate (B77674) | Reflux in water or 2-propanol | N-substituted β-amino acids | nih.govmdpi.com |

Chemical Modifications of the Propanoic Acid Backbone

Altering the fundamental propanoic acid backbone is a key strategy for creating structurally diverse analogues with potentially new functions. chemrxiv.org These modifications go beyond simple side-chain substitutions and involve changing the core carbon skeleton of the amino acid. chemrxiv.org Such changes can profoundly affect the molecule's conformation, stability, and biological activity.

Common backbone modifications include:

Homologation : This involves inserting additional methylene (B1212753) groups into the backbone to create β- or γ-amino acids. Oligomers of β-amino acids (β-peptides) can adopt stable secondary structures, such as helices and sheets, that are distinct from those of natural peptides. researchgate.net

Introduction of Cyclic Constraints : Incorporating the backbone into a ring structure restricts conformational freedom. This can pre-organize the molecule into a specific shape that may enhance binding to a biological target.

Peptidomimetics : These are designed to mimic the structure and function of natural peptides but contain non-peptide bonds or scaffolds to improve properties like stability against proteases. abyntek.com

Removable Backbone Modifications (RBM) : This innovative strategy involves temporarily installing a modifying group onto the peptide backbone amide. nih.gov This can improve the solubility and handling of hydrophobic peptides, particularly during chemical synthesis. The modification is later removed to yield the native peptide. nih.gov

These advanced synthetic strategies allow for the creation of molecules that explore novel structural space, providing tools for chemical biology and drug discovery.

| Modification Type | Description | Potential Effect | Reference |

| Homologation | Insertion of carbons into the backbone (e.g., creating β-amino acids). | Access to novel secondary structures (helices, sheets). | researchgate.net |

| Peptidomimetics | Using non-peptide bonds or scaffolds to mimic peptide structure. | Enhanced stability, improved pharmacokinetic properties. | abyntek.com |

| Removable Backbone Modification (RBM) | Temporary installation of a solubilizing group on the backbone amide. | Improved handling and synthesis of hydrophobic sequences. | nih.gov |

| Backbone Cyclization | Creation of a ring that includes backbone atoms. | Restricted conformation, pre-organization for binding. | chemrxiv.org |

Exploration of Peptidic and Phosphonopeptidic Derivatives

Extending the this compound scaffold into peptidic and phosphonopeptidic derivatives represents a significant area of investigation. These derivatives are designed as mimics of natural peptides to act as enzyme inhibitors or probes for biological processes. nih.govnih.gov

Peptidic derivatives are formed by coupling the parent amino acid with other natural or non-natural amino acids. These modifications can be used to explore how the amino acid interacts within a larger peptide sequence and to target specific protein-protein interactions. The incorporation of N-methylated amino acids, for example, can disrupt hydrogen bonding and increase resistance to enzymatic degradation. peptide.com

Phosphonopeptides are a particularly important class of derivatives where a phosphonic acid group replaces the C-terminal carboxylic acid group or is incorporated into a side chain. nih.gov This modification is critical because the tetrahedral phosphonate (B1237965) group can act as a transition-state analogue inhibitor of enzymes that process peptides, such as proteases. nih.gov

The synthesis of phosphonopeptides has been extensively studied. nih.gov They are often prepared by coupling N-protected amino acids with aminoalkylphosphonic acids using standard peptide coupling reagents. nih.gov The resulting phosphonopeptides have found applications as antibacterial agents and as tools for studying enzyme mechanisms due to their ability to potently inhibit key enzymes. nih.govnih.gov For example, the natural antibiotic alafosfalin (B1664488) is a phosphonodipeptide that, after being transported into bacterial cells and hydrolyzed, releases an alanine (B10760859) analogue that inhibits a vital enzyme. nih.gov

Structure-Activity Relationship (SAR) Studies in a Chemical and Enzymatic Context

Structure-Activity Relationship (SAR) studies are essential for understanding how specific chemical modifications to the this compound scaffold influence its activity. These studies systematically alter the molecule's structure and measure the corresponding changes in a chemical or biological assay. acs.org

Key findings from SAR studies on related modified amino acids include:

N-Methylation : The introduction of a methyl group on the amide nitrogen can have significant conformational effects. While it can increase resistance to degradation, it can also disrupt hydrogen bonding networks that may be critical for binding to a biological target. peptide.com In some antimicrobial peptides, N-methylation has been observed to decrease activity, likely due to conformational changes that hinder the formation of an active structure. nih.gov

Backbone Modification : Altering the stereochemistry or length of the backbone can dramatically impact biological activity. In the case of phosphorothioate-modified oligonucleotides, which feature a backbone modification, the individual stereoisomers (Rp and Sp) exhibit different properties. The Rp isomer often shows better target binding and enzymatic activation, while the Sp isomer provides greater stability against nuclease degradation. oup.com This highlights the subtle but critical role of three-dimensional structure.

Side-Chain Modification : Even small changes to the side chains of amino acid analogues can lead to significant differences in activity. The replacement of canonical amino acids with structural analogues is a common strategy to probe for increased binding affinity and selectivity. rsc.org

Enzymatic Activation : Some modifications are designed to be activated by enzymes. Covalent modification of an enzyme with a small molecule fragment can, in some cases, lead to an increase in its catalytic activity. rsc.org This "tethering" approach can be used to develop enzyme activators. rsc.org

These SAR studies provide a rational basis for the design of new derivatives with optimized activity, whether for use as therapeutic agents, research tools, or components of advanced materials.

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Simulation of Molecular Interactions

Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules. These methods can reveal how a molecule like 2-Acetamido-3-(methylamino)propanoic acid might behave and interact with its environment over time. The acetylation of an amino group, a key feature of this compound, is known to significantly influence molecular conformation and interaction dynamics.

General Principles and Findings from Analogous Systems:

Molecular dynamics simulations on acetylated amino acids and peptides have revealed key structural and energetic changes compared to their non-acetylated counterparts. For instance, studies on acetylated lysine (B10760008) residues within peptides show that acetylation can alter the conformational ensemble, leading to distinct structural states. frontiersin.org All-atom MD simulations of acetylated and non-acetylated peptide loops have indicated that acetylated forms can adopt more rigid conformations and are less flexible. researchgate.netresearchgate.net This is often attributed to changes in electrostatic interactions and hydrogen bonding patterns introduced by the acetyl group. The acetyl group, by neutralizing the positive charge of a protonated amine, can reduce strong electrostatic interactions with negatively charged partners while potentially increasing hydrophobic interactions and forming different hydrogen bonds.

In the context of this compound, the N-acetyl group at position 2 would be expected to influence the molecule's rotational freedom around the Cα-N bond and affect the orientation of the propanoic acid side chain. MD simulations could model how the molecule folds and what intramolecular hydrogen bonds might form between the acetyl carbonyl, the methylamino group, and the carboxylic acid group. Such simulations would typically involve placing the molecule in a simulated solvent box (e.g., water) and calculating the forces between atoms over a series of small time steps to generate a trajectory of molecular motion.

Simulated Interaction Parameters for Analogous Systems:

The following table represents typical, illustrative data that could be derived from MD simulations when comparing an acetylated amino acid to its non-acetylated form. These values are based on general findings in the field and are not specific experimental results for this compound.

| Parameter | Non-Acetylated Analog (e.g., Alanine) | Acetylated Analog (e.g., N-Acetylalanine) | Significance |

| Root Mean Square Deviation (RMSD) | Higher (more flexible) | Lower (less flexible) | Indicates conformational stability. researchgate.netresearchgate.net |

| Radius of Gyration (Rg) | Varies widely | Generally more compact | Measures the overall size and shape of the molecule. |

| Intramolecular H-Bonds | Fewer possibilities | More possibilities (acetyl carbonyl as acceptor) | Affects the preferred 3D structure. frontiersin.org |

| Solvent Accessible Surface Area (SASA) | Higher for charged amine | Lower for acetylated group | Influences solubility and interactions with the environment. |

This is an interactive data table. You can sort and filter the data by clicking on the headers.

These simulations provide a dynamic picture of how the acetylation in this compound likely modulates its structural behavior, favoring specific conformations and altering its interaction potential with other molecules in a non-biological or purely chemical reaction context.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties of a molecule, offering deep insights into its stability and chemical reactivity. nih.gov Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for this purpose. researchgate.netnih.gov For this compound, these calculations can predict where the molecule is most likely to react.

Electronic Properties and Reactivity Descriptors:

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com

Studies on various amino acids and their derivatives using DFT have shown that the nature and position of substituent groups have a profound effect on these electronic parameters. nih.gov For this compound, quantum calculations would likely reveal that the electron-withdrawing nature of the acetyl group influences the electron density across the molecule. The lone pairs on the oxygen and nitrogen atoms would be key sites for chemical interactions.

Predicted Electronic Properties:

The following table presents hypothetical, yet representative, quantum chemical data for this compound, based on calculations performed on analogous N-acetylated amino acids and similar small molecules. researchgate.netmdpi.com The specific values would depend on the level of theory and basis set used (e.g., B3LYP/6-31G*).

| Quantum Chemical Parameter | Predicted Value (Illustrative) | Interpretation |

| Energy of HOMO (EHOMO) | -6.5 eV | Indicates the molecule's capacity to act as an electron donor. mdpi.com |

| Energy of LUMO (ELUMO) | +1.2 eV | Indicates the molecule's capacity to act as an electron acceptor. mdpi.com |

| HOMO-LUMO Energy Gap (ΔE) | 7.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment (µ) | ~3.5 Debye | A significant dipole moment suggests the molecule is polar and will interact with other polar molecules and electric fields. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Negative potential near carbonyl oxygen and carboxylic acid; Positive potential near amine protons. | Predicts sites for nucleophilic and electrophilic attack, respectively. |

This is an interactive data table. You can sort and filter the data by clicking on the headers.

These calculations can also generate an electrostatic potential map, visually representing the electron-rich (red) and electron-poor (blue) regions of the molecule. For this compound, such a map would likely highlight the carbonyl oxygen of the acetyl group and the carboxylic acid as primary sites for electrophilic attack (electron-rich), while the N-H protons would be electron-poor regions. This information is critical for predicting how the molecule will interact in chemical reactions, for instance, in acid-base chemistry or in coordination with metal ions. rsc.org

Future Research Directions and Methodological Advancements

Development of Novel and Efficient Synthetic Routes

Future research will likely prioritize the development of more efficient and sustainable methods for synthesizing 2-Acetamido-3-(methylamino)propanoic acid. Current synthetic strategies, while functional, may be surpassed by novel routes offering higher yields, improved purity, and reduced environmental impact. Researchers are expected to explore innovative catalytic systems, flow chemistry processes, and the use of greener solvents and reagents. A key goal will be to streamline multi-step syntheses into more concise and atom-economical pathways. For instance, a potential future route could involve the direct C-H activation and amination of a suitable propanoic acid precursor, bypassing more traditional and lengthy functional group interconversion steps.

A comparative table of potential synthetic strategies is presented below, outlining hypothetical improvements over existing methods.

| Synthetic Strategy | Current Approach (Hypothetical) | Novel Future Approach | Potential Advantages |

| Core Synthesis | Multi-step synthesis from a chiral pool starting material like serine. | Catalytic asymmetric hydrogenation of a dehydroamino acid precursor. | Fewer steps, higher stereoselectivity, increased overall yield. |

| Reagents | Use of stoichiometric, often hazardous, reagents for protection and deprotection steps. | Employment of recyclable catalysts and enzymatic reactions for functional group manipulations. | Reduced waste, improved safety, lower cost. |

| Purification | Reliance on column chromatography for purification. | Development of crystallization-induced dynamic resolution or extractive workups. researchgate.net | Higher efficiency, scalability, reduced solvent use. |

Advancements in Chemoenzymatic and Stereoselective Methodologies

The precise three-dimensional structure of this compound is critical for its biological activity. Therefore, significant advancements are anticipated in stereoselective and chemoenzymatic synthesis.

Chemoenzymatic Synthesis: The use of enzymes as catalysts in organic synthesis offers unparalleled specificity and mild reaction conditions. Future methodologies could involve enzymes like lipases for the kinetic resolution of racemic intermediates or transaminases for the stereoselective introduction of the methylamino group. nih.gov The development of bespoke enzymes through directed evolution will enable the synthesis of specific stereoisomers of the target compound with near-perfect enantiomeric excess.

Stereoselective Methodologies: Asymmetric catalysis will continue to be a major focus. Research into novel chiral ligands for transition metal catalysts, such as Ruthenium or Rhodium, could lead to highly efficient asymmetric hydrogenations or transfer hydrogenations of prochiral precursors. researchgate.net Organocatalysis, which avoids the use of metals, presents another promising avenue for the enantioselective construction of the molecule's chiral centers. A study on a related pyrrolidine (B122466) intermediate highlighted the use of a chiral DM-SEGPHOS-Ru(II) complex to achieve high stereoselectivity (de 98%, ee >99%) in an asymmetric hydrogenation step. researchgate.net

Integration of Multi-Omics Data for Comprehensive Metabolic Pathway Elucidation

Understanding how this compound is formed and metabolized in biological systems is a key area for future investigation. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level view of metabolic processes. nih.govdtu.dk

By applying multi-omics approaches to cells or organisms exposed to this compound, researchers could:

Identify Biosynthetic Genes and Enzymes: Correlating gene expression (transcriptomics) with protein levels (proteomics) and metabolite concentrations (metabolomics) can pinpoint the specific enzymes responsible for its synthesis. nih.gov

Uncover Metabolic Fates: Tracing the transformation of the compound and its downstream effects can reveal its metabolic fate and identify any bioactive or catabolic products.

Elucidate Mechanisms of Action: Multi-omics can shed light on how the compound perturbs cellular networks, offering insights into its biological role or potential toxicological pathways. nih.gov

The INTEGRATE computational pipeline is an example of a tool that uses transcriptomics and metabolomics data to predict which metabolic reactions are controlled by gene expression versus other regulatory mechanisms. nih.gov Applying such tools could be crucial in understanding the regulation of pathways involving this compound.

High-Throughput Screening for Novel Biocatalysts and Reactions

The discovery of novel enzymes that can catalyze the synthesis or modification of this compound can be accelerated dramatically by high-throughput screening (HTS). rsc.org HTS allows for the rapid testing of thousands or even millions of potential biocatalysts from natural (metagenomic libraries) or engineered sources (mutant libraries). nih.govnih.gov

Future HTS campaigns could be designed to screen for:

Novel Synthesizing Enzymes: Identifying enzymes that can perform key steps in the compound's synthesis, such as a specific methyltransferase or acetyltransferase.

Enzymes for Derivatization: Finding biocatalysts that can selectively add new functional groups to the core structure, creating a library of novel derivatives for further study.

Biosensors for Detection: Developing genetically encoded biosensors that produce a detectable signal (e.g., fluorescence) in the presence of the compound, which can then be used in HTS to screen for improved enzyme variants. nih.gov

| Screening Target | Methodology | Potential Outcome | Reference Example |

| Novel Cyclase | Genetically encoded biosensor (CL-GESS) screening of marine metagenomes. | Discovery of an enzyme that cyclizes ω-amino fatty acids to lactams. nih.gov | A similar biosensor could be engineered to detect this compound. |

| Enzyme Engineering | Automated HTS of enzyme variant libraries created by directed evolution. | Development of biocatalysts with enhanced stability, activity, or specificity for industrial applications. rsc.org | This approach could optimize an enzyme for a key step in the compound's synthesis. |

Application of Advanced Analytical Techniques for In Situ Monitoring of Reactions

To optimize synthetic routes and understand reaction kinetics, real-time monitoring is essential. Future research will increasingly apply advanced analytical techniques for the in situ analysis of reactions producing or consuming this compound.

Techniques such as Process Analytical Technology (PAT) , incorporating spectroscopic methods like Raman and Fourier-transform infrared (FTIR) spectroscopy , can provide real-time data on the concentration of reactants, intermediates, and products without requiring sample removal. Nuclear Magnetic Resonance (NMR) spectroscopy adapted for flow chemistry setups can also offer detailed structural information as a reaction progresses. For biological samples and pharmacokinetic studies, the use of sophisticated techniques like Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) will remain vital for quantifying the compound and its metabolites with high sensitivity and specificity. researchgate.netnih.gov

These advanced monitoring tools will enable more precise control over reaction parameters, leading to improved efficiency, better yield, and a deeper mechanistic understanding of the chemical and enzymatic processes involved. mdpi.com

Q & A

Q. How to address conflicting reports on the compound’s solubility in aqueous buffers?

Q. Why do enzymatic inhibition assays show inconsistent IC50 values across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.